cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Overview
Description
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a chemical compound with the linear formula [(CH3)2NCH2CH2N(CH3)2]PdCl2 . It is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, and Negishi coupling .
Molecular Structure Analysis
The molecular weight of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is 293.53 . The SMILES string representation is Cl[Pd]Cl.CN©CCN©C .Chemical Reactions Analysis
As a catalyst, cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is used in cross-coupling reactions, catalytic reduction reactions, preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols, and oxidative carbonylation reactions .Physical And Chemical Properties Analysis
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a yellow powder . Its melting point is 245 °C (dec.) (lit.) .Scientific Research Applications
Complex Formation with Biological Ligands :
- cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) shows significant interactions with various biologically relevant ligands, including dicarboxylic acids, amino acids, peptides, and DNA unit constituents. The compound forms complexes with these ligands, which are essential for understanding its interactions at the molecular level (Mohamed & Shoukry, 2001).
Catalytic Properties in Chemical Reactions :
- cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) serves as an efficient catalyst in chemical reactions such as alkyne hydrothiolation. This process is crucial for the selective formation of cis-configured anti-Markovnikov adducts in various syntheses (Gerber & Frech, 2012).
Self-Assembled Coordination Complexes :
- The compound is used to generate self-assembled coordination complexes. It plays a key role in forming discrete assemblies when combined with various bidentate or polydentate ligands. These self-assembled structures have potential applications in materials science and nanotechnology (Debata, Tripathy, & Chand, 2012).
Crystal Structure Analysis :
- Understanding the crystal structure of cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) and its variants is crucial for applications in crystallography and material science. X-ray powder diffraction patterns have been used to determine the compound's crystal structure, providing insights into its molecular geometry (Ranninger, 1979).
DNA-Binding Properties :
- Studies have shown that certain variants of cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) interact with DNA, affecting its structure and transcription processes. These interactions are significant for understanding the compound's potential applications in biochemistry and pharmacology (González et al., 1997).
Metal-Olefin Complex Chemistry :
- The compound is involved in the formation of metal-olefin complexes, playing a role in catalysis and organic synthesis. Its reaction mechanism and the properties of the resulting complexes are of interest in organometallic chemistry (Trebellas, Olechowski, & Jonassen, 1966).
Safety And Hazards
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with eyes, skin, or clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
dichloropalladium;N,N,N',N'-tetramethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOUSQLMIDWVAY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |
CAS RN |
14267-08-4 | |
Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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